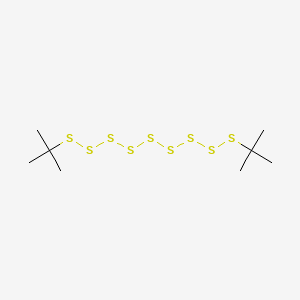
Di-tert-butylnonasulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl nonasulfide is an organosulfur compound with the chemical formula (C₄H₉)₂S₉ It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl nonasulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with elemental sulfur. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as iodine or a base like sodium hydroxide. The reaction can be represented as follows:
2(C4H9)SH+8S→(C4H9)2S9+H2S
Industrial Production Methods
Industrial production of tert-butyl nonasulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity tert-butyl nonasulfide.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl nonasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield simpler sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfoxide or tert-butyl sulfone, while reduction can produce tert-butyl thiol.
Wissenschaftliche Forschungsanwendungen
Tert-butyl nonasulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of tert-butyl nonasulfide involves its interaction with molecular targets and pathways. In oxidation reactions, it acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cellular processes by interacting with sulfur-containing biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl disulfide: Contains two sulfur atoms and is used in similar applications.
Tert-butyl trisulfide: Contains three sulfur atoms and has comparable chemical properties.
Tert-butyl tetrasulfide: Contains four sulfur atoms and is used in organic synthesis.
Uniqueness
Tert-butyl nonasulfide is unique due to its high sulfur content, which imparts distinct chemical properties
Eigenschaften
CAS-Nummer |
7330-36-1 |
|---|---|
Molekularformel |
C8H18S9 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
2-(tert-butylnonasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3 |
InChI-Schlüssel |
JHMFXPJTIFMCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SSSSSSSSSC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


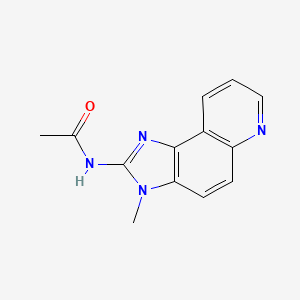

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
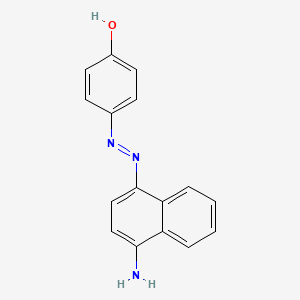

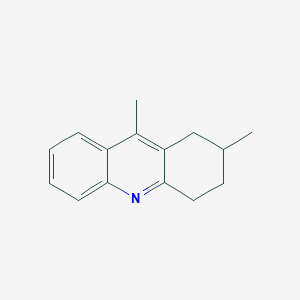
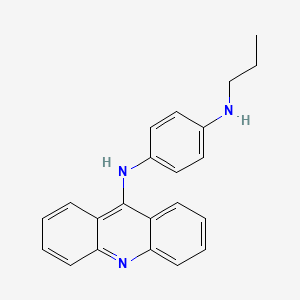

![Methyl 2-[1,1,1,3,3,3-hexadeuterio-2-(phenylmethoxycarbonylamino)propan-2-yl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B13765280.png)

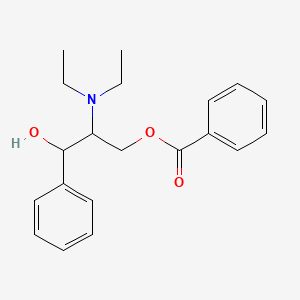
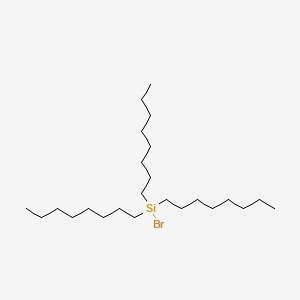

![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
